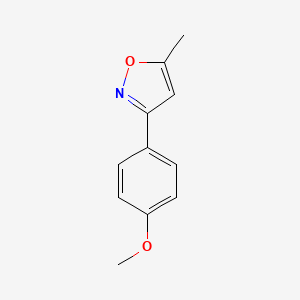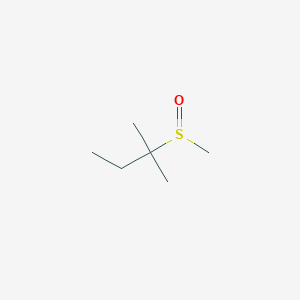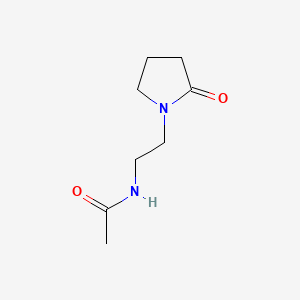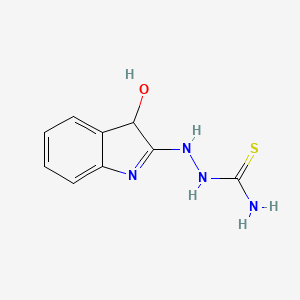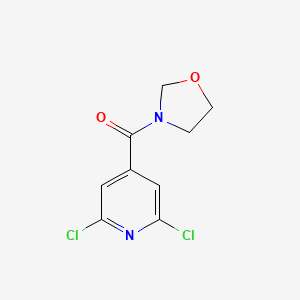![molecular formula C20H14Cl2N2O2 B12904413 3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole CAS No. 5814-04-0](/img/structure/B12904413.png)
3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzyl group and a naphthalenyloxy methyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Dichlorobenzyl Group: This step involves the substitution reaction where a dichlorobenzyl halide reacts with the oxadiazole ring.
Attachment of the Naphthalenyloxy Methyl Group: This can be done through an etherification reaction where a naphthalen-1-ol derivative reacts with a suitable methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyloxy methyl group.
Reduction: Reduction reactions could potentially target the oxadiazole ring or the dichlorobenzyl group.
Substitution: The dichlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced oxadiazole rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, oxadiazoles are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.
Industry
In the industrial sector, oxadiazoles are used in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
3-(2,4-Dichlorobenzyl)-1,2,4-oxadiazole: Lacks the naphthalenyloxy methyl group.
5-((Naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Lacks the dichlorobenzyl group.
3-(2,4-Dichlorophenyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole: Has a dichlorophenyl group instead of a dichlorobenzyl group.
Uniqueness
The uniqueness of 3-(2,4-Dichlorobenzyl)-5-((naphthalen-1-yloxy)methyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
5814-04-0 |
|---|---|
分子式 |
C20H14Cl2N2O2 |
分子量 |
385.2 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-8-14(17(22)11-15)10-19-23-20(26-24-19)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-9,11H,10,12H2 |
InChIキー |
IAKUBHJVSDIDKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


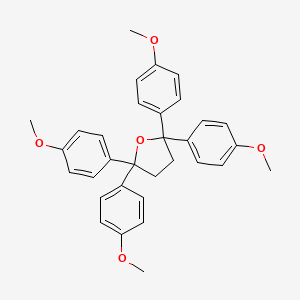
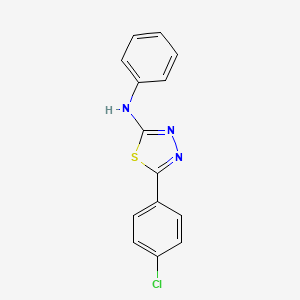
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
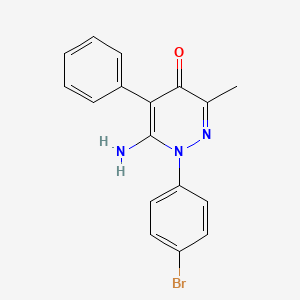
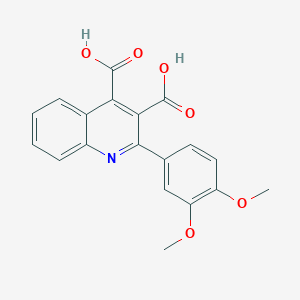
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
